Tetrindole mesylate

Description

Properties

IUPAC Name |

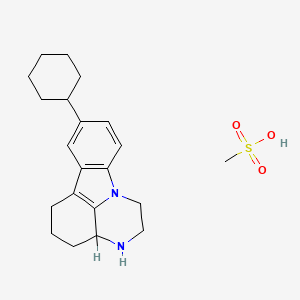

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.CH4O3S/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;1-5(2,3)4/h9-10,13-14,18,21H,1-8,11-12H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPNPYVNPOAMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrindole Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tetrindole mesylate, a selective inhibitor of monoamine oxidase A (MAO-A). The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: Selective MAO-A Inhibition

This compound's primary pharmacological activity is the selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3] Its antidepressant effects are attributed to this specific mode of action.[1][3]

Molecular Target and Selectivity

Tetrindole demonstrates a pronounced selectivity for MAO-A over its isoform, MAO-B. In vitro studies using rat brain mitochondria have established that tetrindole inhibits MAO-A in a competitive manner.[3] In contrast, its inhibition of MAO-B is characterized as a mixed type and is significantly weaker.[3] This selectivity is a key feature of its pharmacological profile.

Reversibility and Binding Characteristics

While in vitro experiments indicate a competitive and reversible inhibition of MAO-A, in vivo studies have shown a prolonged inhibition with a slow recovery of enzyme activity.[3] This has led to the characterization of tetrindole as a potential "tight-binding" reversible inhibitor or a selective irreversible inhibitor of MAO-A.[3] Conversely, the inhibition of MAO-B is fully reversible.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Constants (Ki)

| Enzyme | Substrate | Tissue Source | Inhibition Type | Ki (µM) | Reference |

| MAO-A | Not Specified | Rat Brain Mitochondria | Competitive | 0.4 | [1][2][3] |

| MAO-A | Not Specified | Rat Brain Mitochondria | Competitive (60 min preincubation) | 0.27 | [3] |

| MAO-B | Not Specified | Rat Brain Mitochondria | Mixed | 110 | [1][2][3] |

Table 2: In Vitro Half-Maximal Inhibitory Concentrations (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Human Breast Tumor | 0.51-1.37 | [1] |

| HCC1954 | Human Breast Tumor | 0.51-1.37 | [1] |

| T47D | Human Breast Tumor | 0.51-1.37 | [1] |

| MDA-MB-157 | Human Breast Tumor | 0.51-1.37 | [1] |

| ZR75-1 | Human Breast Tumor | 0.51-1.37 | [1] |

| BT474 | Human Breast Tumor | 0.51-1.37 | [1] |

Table 3: In Vivo Efficacy in Rats

| Tissue | Dose (mg/kg, p.o.) | Time Post-Administration | % Inhibition of MAO-A | Reference |

| Brain Mitochondria | 25 | 0.5 - 1 hr | ~80% | [1][3] |

| Liver Mitochondria | 25 | 0.5 - 1 hr | ~80% | [3] |

Signaling Pathways

The inhibition of MAO-A by this compound leads to an increase in the synaptic concentrations of monoamine neurotransmitters, primarily serotonin, norepinephrine, and dopamine. This, in turn, modulates downstream signaling pathways associated with mood regulation.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is based on studies investigating the inhibitory potential of tetrindole on MAO-A and MAO-B in rat brain mitochondria.

Caption: Experimental workflow for in vitro MAO inhibition assay.

In Vivo MAO-A Inhibition in Rats

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in inhibiting MAO-A in rats.

-

Animal Model: Male albino rats (180-200g) are used for the study.

-

Drug Administration: A single dose of this compound (25 mg/kg) is administered orally (p.o.).

-

Time Course: Animals are sacrificed at various time points post-administration (e.g., 0.5, 1, 6, 16, and 24 hours).

-

Tissue Collection: Brain and liver tissues are rapidly excised and processed to isolate mitochondrial fractions as described in the in vitro protocol.

-

MAO-A Activity Measurement: The activity of MAO-A in the isolated mitochondria is determined using a specific substrate.

-

Data Analysis: The percentage of MAO-A inhibition is calculated by comparing the enzyme activity in the tetrindole-treated group to a vehicle-treated control group at each time point.

Concluding Remarks

This compound is a potent and selective inhibitor of MAO-A. Its mechanism of action is well-defined, with a clear molecular target and significant in vitro and in vivo activity. The discrepancy between its in vitro competitive inhibition and in vivo long-lasting effects suggests a complex interaction with the enzyme, warranting further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other MAO-A inhibitors.

References

A Technical Guide to Tetrindole Mesylate: A Selective MAO-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrindole, a novel antidepressant agent, functions as a selective and competitive inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies associated with Tetrindole mesylate. The information presented herein is intended to support research and development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Properties

This compound is the methanesulfonate salt of the tetracyclic compound Tetrindole.

-

IUPAC Name: 8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate[1]

-

CAS Number: 170964-68-8[1]

-

Chemical Formula: C₂₀H₂₆N₂ · CH₄O₃S

-

Molecular Weight: 390.54 g/mol [2]

Chemical Structure:

Pharmacological Data

Tetrindole exhibits high selectivity for MAO-A over MAO-B. The inhibitory constants (Ki) and in vivo efficacy are summarized below.

| Parameter | Value | Species | Tissue Source | Reference |

| MAO-A Inhibition (Ki) | 0.4 µM | Rat | Brain Mitochondria | [1][2] |

| 0.27 µM (after 60 min preincubation) | Rat | Brain Mitochondria | [1] | |

| MAO-B Inhibition (Ki) | 110 µM | Rat | Brain Mitochondria | [1][2] |

| In Vivo MAO-A Inhibition | ~80% inhibition at 25 mg/kg (p.o.) | Rat | Brain and Liver Mitochondria | |

| In Vivo MAO-B Inhibition | ~20-30% inhibition at 25 mg/kg (p.o.) | Rat | Brain and Liver Mitochondria | [1] |

Stereochemistry: The biological activity of Tetrindole is stereospecific. The (S)-(+)-isomer has been identified as the eutomer, possessing the primary MAO-A inhibitory activity.[3]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of Tetrindole is the inhibition of MAO-A, which leads to an increase in the synaptic concentration of monoamine neurotransmitters.

Caption: Mechanism of action of this compound.

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MAO-A inhibitor like Tetrindole.

References

An In-depth Technical Guide to Tetrindole Mesylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrindole mesylate is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters. First synthesized in Moscow in the early 1990s, tetrindole emerged from research into novel antidepressant compounds. Its mechanism of action, involving the potent and selective inhibition of MAO-A, positioned it as a promising candidate for the treatment of depression. Preclinical studies in rats demonstrated its efficacy in inhibiting MAO-A in the brain and liver. However, despite its initial promise, the development of this compound was discontinued, and it never progressed to widespread clinical use. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical data for this compound.

Discovery and History

Tetrindole (2,3,3a,4,5,6-hexahydro-8-cyclohexyl-1H-[3,2,1-j,k]carbazole) was first synthesized in Moscow in the early 1990s.[1] The primary research was conducted by a team of scientists including A.E. Medvedev at the Institute of Biomedical Chemistry, Russian Academy of Medical Sciences.[2] This discovery was part of a broader effort in the latter half of the 20th century to develop safer and more selective antidepressant medications.

The history of antidepressants began with the serendipitous discovery of the mood-elevating effects of iproniazid, a monoamine oxidase inhibitor (MAOI), in the 1950s.[3][4] This led to the development of the first generation of MAOIs, which, while effective, were non-selective and irreversible, leading to significant side effects and dietary restrictions (the "cheese effect").[4][5] This spurred the development of second-generation MAOIs that were selective for one of the two MAO isoforms, MAO-A or MAO-B.[4] Tetrindole belongs to the class of reversible inhibitors of MAO-A (RIMAs), which were developed to offer the therapeutic benefits of MAO-A inhibition with a reduced risk of hypertensive crisis.[6] Despite promising initial preclinical findings, research and development of tetrindole were ultimately abandoned.[5]

Mechanism of Action

This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft.[6] By inhibiting MAO-A, tetrindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[2]

The inhibition of MAO-A by tetrindole is competitive, meaning it binds to the active site of the enzyme and competes with the natural substrates.[2] A key characteristic of tetrindole is the reversibility of its inhibition of MAO-A.[2] This is in contrast to the first-generation irreversible MAOIs. Reversible inhibition allows for the enzyme's activity to be restored more quickly after the drug is cleared from the body, which is associated with a better safety profile, particularly concerning interactions with tyramine-containing foods.[7]

dot

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro MAO Inhibition in Rat Brain Mitochondria [2]

| Enzyme | Inhibitor | Inhibition Type | Ki (μM) |

| MAO-A | Tetrindole | Competitive | 0.4 |

| MAO-A | Tetrindole (60 min preincubation) | Competitive | 0.27 |

| MAO-B | Tetrindole | Mixed | 110 |

Table 2: In Vivo MAO-A Inhibition in Rats (25 mg/kg, p.o.) [2]

| Tissue | Time Post-Administration | % Inhibition of MAO-A |

| Brain | 0.5 - 1 hour | 80% |

| Liver | 0.5 - 1 hour | 80% |

Experimental Protocols

In Vitro MAO Inhibition Assay (Adapted from Medvedev et al., 1994)[2]

This protocol describes a method to determine the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Rat brain mitochondria preparation

-

This compound

-

[14C]Serotonin (for MAO-A)

-

[14C]β-Phenylethylamine (for MAO-B)

-

Phosphate buffer (pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a suspension of rat brain mitochondria in phosphate buffer.

-

Pre-incubate the mitochondrial suspension with various concentrations of this compound for a specified time (e.g., 20 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([14C]serotonin for MAO-A or [14C]β-phenylethylamine for MAO-B).

-

Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the reaction by adding acid (e.g., HCl).

-

Extract the deaminated metabolites into an organic solvent.

-

Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each tetrindole concentration and determine the IC50 and Ki values.

dot

In Vivo Assessment of MAO-A Inhibition in Rats (Adapted from Medvedev et al., 1994)[2]

This protocol outlines a method to assess the in vivo efficacy of an MAO inhibitor.

Materials:

-

Male albino rats (180-200 g)

-

This compound

-

Homogenization buffer

-

Equipment for tissue homogenization and centrifugation

-

Materials for the in vitro MAO-A assay as described above

Procedure:

-

Administer this compound orally (p.o.) to a group of rats at a specified dose (e.g., 25 mg/kg).

-

At various time points post-administration, euthanize the animals.

-

Dissect the brain and liver tissues.

-

Homogenize the tissues in a suitable buffer and prepare mitochondrial fractions by differential centrifugation.

-

Measure the MAO-A activity in the mitochondrial fractions from the treated animals using the in vitro assay described above.

-

Compare the MAO-A activity in the treated group to a control group that received the vehicle to determine the percentage of inhibition.

dot

Signaling Pathways

The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO-A, tetrindole prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to their increased concentrations in the presynaptic neuron and the synaptic cleft. This enhanced availability of monoamines leads to increased activation of their respective postsynaptic receptors, which is thought to mediate the therapeutic antidepressant effects.

dot

References

- 1. Page loading... [guidechem.com]

- 2. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of reversible and selective inhibitors of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Tetrindole Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrindole is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] Its mechanism of action suggests potential as an antidepressant agent. This guide provides a comprehensive overview of the pharmacological properties of Tetrindole mesylate, including its enzymatic inhibition profile, in vivo activity, and the inferred downstream signaling consequences of its primary pharmacological action. Due to the limited availability of specific data for Tetrindole, pharmacokinetic information for the structurally related compound Pirlindole is presented for comparative purposes.

Mechanism of Action

This compound's primary mechanism of action is the selective and competitive inhibition of monoamine oxidase A (MAO-A).[1] Evidence also suggests that it may be a "tight-binding" reversible inhibitor, accounting for its prolonged in vivo effects despite being reversible in vitro.[2] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, Tetrindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effects.[2][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its inhibitory effects.

Table 1: In Vitro Enzyme Inhibition Profile of Tetrindole

| Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Species/Tissue Source | Reference(s) |

|---|---|---|---|---|

| MAO-A | 0.4 µM | Competitive | Rat brain mitochondria | [1][2] |

| MAO-B | 110 µM | Mixed | Rat brain mitochondria |[1][2] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ | Cancer Type | Reference(s) |

|---|---|---|---|

| MCF-7 | 0.51-1.37 µM | Human Breast Tumor | [1] |

| HCC1954 | 0.51-1.37 µM | Human Breast Tumor | [1] |

| T47D | 0.51-1.37 µM | Human Breast Tumor | [1] |

| MDA-MB-157 | 0.51-1.37 µM | Human Breast Tumor | [1] |

| ZR75-1 | 0.51-1.37 µM | Human Breast Tumor | [1] |

| BT474 | 0.51-1.37 µM | Human Breast Tumor |[1] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats

| Parameter | Dose | Effect | Time Course | Reference(s) |

|---|---|---|---|---|

| MAO-A Inhibition (Brain & Liver) | 25 mg/kg (p.o.) | ~80% inhibition | Peak at 0.5-1 hr, recovery evident after 24 hr | [1][2] |

| MAO-B Inhibition (Brain & Liver) | 25 mg/kg (p.o.) | ~20-30% inhibition | Observed within 1-6 hr, complete recovery after 16 hr |[2] |

Pharmacokinetics (with Pirlindole as a surrogate)

As specific pharmacokinetic data for Tetrindole are unavailable, this section provides data for Pirlindole, a structurally related tetracyclic selective and reversible MAO-A inhibitor.[4][5] These data should be interpreted with caution as they may not be directly representative of Tetrindole's pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of Pirlindole

| Parameter | Species | Value | Notes | Reference(s) |

|---|---|---|---|---|

| Bioavailability | Rat, Dog | 20-30% | Extensive first-pass metabolism | [4][6] |

| Tₘₐₓ (oral) | Rat | 2.5 - 6 h | - | [4] |

| Dog | 0.8 - 2 h | - | [4] | |

| Elimination Half-life | Rat | 7.5 h (phase 1), 34-70 h (phase 2) | Biphasic elimination | [4] |

| Dog | 1.3 h, 10.8 h, 185 h | Triphasic elimination | [4] | |

| Metabolism | Hepatic | Extensively metabolized | - | [4][6] |

| Excretion | Rat | Mainly unconjugated products | - | [4] |

| | Dog | Mostly conjugated products | - |[4] |

Tetracyclic antidepressants, in general, undergo substantial first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes.[7][8]

Experimental Protocols

Detailed experimental protocols for the studies on this compound have not been fully published. The following represents a generalized protocol for a competitive MAO-A inhibition assay based on established methodologies.

5.1 Representative Protocol: Determination of MAO-A Inhibition (Spectrophotometric Method)

Objective: To determine the inhibitory potential (IC₅₀ and Kᵢ) of this compound on MAO-A activity.

Materials:

-

Source of MAO-A: Rat brain mitochondria or recombinant human MAO-A.

-

Substrate: Kynuramine.[9]

-

Inhibitor: this compound.

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Spectrophotometer capable of reading at 316 nm.[9]

Procedure:

-

Enzyme Preparation: Isolate mitochondria from rat brain tissue by differential centrifugation or use a commercially available recombinant enzyme. The protein concentration should be determined (e.g., by the Lowry method).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay:

-

In a multi-well plate or cuvettes, add the buffer, the enzyme preparation, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Monitor the formation of the product, 4-hydroxyquinoline, by measuring the increase in absorbance at 316 nm over time.[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Kᵢ for competitive inhibition, perform the assay with multiple substrate concentrations at each inhibitor concentration. The data can then be analyzed using a Lineweaver-Burk plot or non-linear regression analysis.[9] For a suspected "tight-binding" inhibitor, the Morrison equation may be more appropriate for determining the Kᵢ value.[10][11]

-

Visualizations

6.1 Signaling Pathway of MAO-A Inhibition

Caption: Signaling pathway of this compound via MAO-A inhibition.

6.2 Experimental Workflow for Determining MAO-A Inhibition

Caption: Workflow for determining the inhibitory activity of this compound on MAO-A.

Conclusion

This compound is a well-characterized selective MAO-A inhibitor with potent in vitro and in vivo activity. Its pharmacological profile strongly supports its potential as an antidepressant. However, a comprehensive understanding of its clinical utility is hampered by the lack of publicly available data on its pharmacokinetics and a full toxicological profile. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of Tetrindole, as well as to confirm its safety and efficacy in clinical settings. The provided data and generalized protocols offer a solid foundation for future investigations into this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biokin.com [biokin.com]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirlindole - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Pharmacology of Tetrindole Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrindole mesylate is a novel antidepressant compound that has been identified as a selective and potent inhibitor of monoamine oxidase A (MAO-A).[1] This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuropharmacology and oncology.

Core Mechanism of Action: Selective MAO-A Inhibition

In vitro studies have established that this compound's primary mechanism of action is the selective and competitive inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the brain. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.

Quantitative Analysis of MAO Inhibition

The inhibitory potency and selectivity of this compound against MAO-A and MAO-B have been quantified in studies using rat brain mitochondria. The key parameters are summarized in the table below.

| Enzyme | Inhibition Type | Ki (μM) | Reversibility |

| MAO-A | Competitive | 0.4 | Irreversible/Tight-binding[1] |

| MAO-B | Mixed | 110 | Reversible[1] |

Table 1: In vitro inhibitory activity of this compound against MAO-A and MAO-B from rat brain mitochondria.[1]

A 60-minute preincubation of tetrindole with MAO-A did not alter the competitive nature of the inhibition, with a resulting Ki value of 0.27 μM.[1] While the inhibition of MAO-A is competitive, the lack of recovery of enzyme activity after dilution or dialysis suggests a "tight-binding" or potentially irreversible interaction in vitro. In contrast, the inhibition of MAO-B was found to be fully reversible.[1]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) and mechanism of this compound on MAO-A and MAO-B activity.

Materials:

-

Enzyme Source: Isolated rat brain mitochondria.

-

Substrates:

-

For MAO-A: Serotonin (5-hydroxytryptamine) or kynuramine.

-

For MAO-B: Benzylamine or phenylethylamine.

-

-

Inhibitor: this compound.

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Detection Method: Spectrophotometry or fluorometry to measure the rate of product formation. For example, when using kynuramine as a substrate for MAO-A, the formation of 4-hydroxyquinoline can be measured spectrophotometrically at 316 nm. For MAO-B with benzylamine as the substrate, the production of benzaldehyde can be monitored at 250 nm.

Procedure:

-

Enzyme Preparation: Isolate mitochondria from rat brain tissue using standard differential centrifugation methods.

-

Assay Mixture Preparation: In a reaction vessel, combine the phosphate buffer, the enzyme preparation (mitochondria), and varying concentrations of this compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate (e.g., serotonin for MAO-A or benzylamine for MAO-B) at various concentrations.

-

Measurement: Monitor the rate of product formation over time using a spectrophotometer or fluorometer at the appropriate wavelength.

-

Data Analysis:

-

Determine the initial reaction velocities (V0) at each substrate and inhibitor concentration.

-

To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

-

Calculate the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the inhibition data.

-

Workflow for Determining MAO Inhibition:

Workflow for MAO Inhibition Assay.

Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cell Lines: Human breast tumor cell lines (e.g., MCF-7, HCC1954, T47D, MDA-MB-157, ZR75-1, BT474).

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

Solubilization solution (e.g., DMSO or a specialized detergent).

-

-

Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Equipment: 96-well plates, incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals. This step is not necessary for MTS as the product is soluble.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

-

General Workflow for a Cell Viability Assay:

Workflow for Cell Viability Assay.

In Vitro Anticancer Activity

This compound has demonstrated cytotoxic effects against a panel of human breast cancer cell lines. The IC50 values for these cell lines are presented in the table below.

| Cell Line | IC50 (μM) |

| MCF-7 | 0.51 - 1.37 |

| HCC1954 | 0.51 - 1.37 |

| T47D | 0.51 - 1.37 |

| MDA-MB-157 | 0.51 - 1.37 |

| ZR75-1 | 0.51 - 1.37 |

| BT474 | 0.51 - 1.37 |

Table 2: In vitro anticancer activity of this compound against human breast tumor cell lines.

The precise mechanism underlying the anticancer effects of this compound is an area of ongoing research. It is hypothesized that the inhibition of MAO-A may play a role, as MAO-A has been implicated in the proliferation of certain cancer cells.

Signaling Pathway

The primary mechanism of this compound, MAO-A inhibition, directly impacts monoaminergic signaling. The following diagram illustrates the general signaling pathway affected by this compound.

Tetrindole's Impact on Monoaminergic Signaling.

By inhibiting MAO-A within the presynaptic neuron, this compound prevents the breakdown of monoamine neurotransmitters like serotonin and norepinephrine. This leads to an accumulation of these neurotransmitters in the cytoplasm, greater packaging into synaptic vesicles, and consequently, increased release into the synaptic cleft upon neuronal firing. The elevated concentration of monoamines in the synapse results in enhanced activation of postsynaptic receptors, leading to a cascade of downstream signaling events that are thought to mediate the therapeutic effects of the compound.

Conclusion

The in vitro data presented in this technical guide highlight this compound as a potent and selective inhibitor of MAO-A. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in vitro, underscores its potential as a therapeutic agent. The detailed experimental protocols and visualizations provided herein are intended to facilitate further research and development of this promising compound. Future in vitro studies could further elucidate the specific signaling pathways involved in its anticancer activity and explore its effects on a broader range of cell types and biological processes.

References

The Effect of Tetrindole Mesylate on Neurotransmitter Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrindole mesylate is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. This guide provides a comprehensive overview of the mechanism of action of this compound and its subsequent effects on neurotransmitter levels, primarily focusing on serotonin, norepinephrine, and dopamine. The information presented herein is intended to support research and development efforts in the field of neuropharmacology. While direct quantitative data on tetrindole's effect on neurotransmitter concentrations is limited in publicly available literature, this guide draws parallels with the well-studied reversible inhibitor of MAO-A (RIMA), moclobemide, to project the anticipated neurochemical profile of tetrindole.

Core Mechanism of Action: Selective MAO-A Inhibition

This compound's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A)[1]. MAO-A is a key enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), in the brain and peripheral tissues[2]. By inhibiting MAO-A, this compound effectively reduces the breakdown of these monoamines, leading to their increased availability in the presynaptic neuron and synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the underlying mechanism for its antidepressant effects[1].

The selectivity of tetrindole for MAO-A over MAO-B is a critical aspect of its pharmacological profile. MAO-B preferentially metabolizes dopamine and other trace amines. The high selectivity of tetrindole for MAO-A suggests a more targeted therapeutic effect with a potentially reduced side-effect profile compared to non-selective MAO inhibitors[1].

Quantitative Data on MAO-A Inhibition

Preclinical studies have quantified the inhibitory potency and in vivo efficacy of this compound on MAO-A.

| Parameter | Value | Species | Tissue | Reference |

| MAO-A Inhibition (Ki) | 0.4 µM | Rat | Brain Mitochondria | [1] |

| MAO-B Inhibition (Ki) | 110 µM | Rat | Brain Mitochondria | [1] |

| In Vivo MAO-A Inhibition | 80% | Rat | Brain and Liver | [1] |

| Following a single oral dose of 25 mg/kg. |

Expected Effects on Neurotransmitter Levels

The following table summarizes the expected changes in neurotransmitter levels based on the known mechanism of action of selective MAO-A inhibitors.

| Neurotransmitter | Expected Change | Rationale |

| Serotonin (5-HT) | Significant Increase | MAO-A is the primary enzyme for serotonin metabolism. |

| Norepinephrine (NE) | Significant Increase | MAO-A plays a major role in norepinephrine degradation. |

| Dopamine (DA) | Modest Increase | While MAO-B is the primary metabolizer of dopamine, MAO-A also contributes to its breakdown. Inhibition of MAO-A can therefore lead to a smaller, yet significant, increase in dopamine levels. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effects on neurotransmitter levels.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for neurotransmitter analysis.

Experimental Protocols

In Vivo MAO-A Inhibition Assay

This protocol is based on the methodology described in the study by Medvedev et al. (1994)[1].

-

Animals: Male albino rats (180-200 g).

-

Drug Administration: A single oral dose of this compound (25 mg/kg) is administered by gavage. A control group receives the vehicle.

-

Tissue Collection: At various time points (e.g., 0.5, 1, 6, 16, 24 hours) post-administration, animals are euthanized, and the brain and liver are rapidly excised and placed on ice.

-

Mitochondrial Fraction Preparation: Tissues are homogenized in a suitable buffer (e.g., 0.25 M sucrose solution). The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction, which contains MAO-A.

-

MAO Activity Assay: The activity of MAO-A is determined by measuring the rate of conversion of a specific substrate (e.g., radiolabeled serotonin or kynuramine) to its product. The reaction is initiated by adding the substrate to the mitochondrial preparation and incubated at 37°C. The reaction is stopped, and the product is separated from the substrate (e.g., by solvent extraction or chromatography). The amount of product formed is then quantified (e.g., by liquid scintillation counting).

-

Data Analysis: MAO-A activity in the tetrindole-treated group is expressed as a percentage of the activity in the control group.

Measurement of Brain Neurotransmitter Levels by HPLC-ECD

This protocol outlines a general method for the quantification of monoamine neurotransmitters in brain tissue.

-

Animals and Drug Administration: As described in section 5.1.

-

Brain Dissection: Following euthanasia, the brain is rapidly removed and dissected on a cold plate to isolate specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus).

-

Tissue Homogenization: The dissected brain tissue is weighed and homogenized in a cold solution containing an antioxidant (e.g., 0.1 M perchloric acid with 0.1% EDTA and 0.05% sodium bisulfite) to prevent degradation of the neurotransmitters.

-

Sample Preparation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris. The resulting supernatant, containing the neurotransmitters, is collected and filtered.

-

HPLC-ECD Analysis:

-

Chromatographic Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column. The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent to achieve separation of the monoamines.

-

Electrochemical Detection: The eluent from the column passes through an electrochemical detector (ECD). The neurotransmitters are oxidized at the surface of a working electrode set at a specific potential, generating an electrical current that is proportional to the concentration of the analyte.

-

-

Quantification: The concentration of each neurotransmitter in the sample is determined by comparing the peak area of the analyte to the peak areas of known concentrations of external standards.

Conclusion

References

An In-depth Technical Guide to the Safety and Toxicity Profile of Tetrindole Mesylate

Disclaimer: Publicly available, detailed preclinical and clinical safety and toxicity data for Tetrindole mesylate is limited. This guide provides a comprehensive overview of the anticipated safety profile based on its mechanism of action as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The experimental protocols and data tables presented are representative of the standard battery of non-clinical toxicology studies required for a compound of this class and are for illustrative purposes.

This compound is a novel antidepressant that functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3][4][5][6][7] Its mechanism of action involves preventing the breakdown of key neurotransmitters like serotonin and norepinephrine in the brain, which is thought to be responsible for its antidepressant effects.[3] A comprehensive evaluation of its safety and toxicity is crucial for its potential development as a therapeutic agent.

Pharmacological Profile and Mechanism of Action

This compound selectively inhibits the MAO-A enzyme.[2][3][4][5][6][7] In vitro studies on rat brain mitochondria have shown it to be a competitive inhibitor of MAO-A.[3] The reversibility of its binding to MAO-A is a key feature of RIMAs, which is expected to lead to a more favorable safety profile compared to older, irreversible MAOIs, particularly concerning dietary tyramine interactions.[8][9][10]

Caption: Mechanism of action of this compound.

Preclinical Safety and Toxicity Evaluation

A standard preclinical toxicology program for a compound like this compound would involve a battery of in vitro and in vivo studies to characterize its safety profile before administration to humans. These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects.

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.

Table 1: Representative Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | Key Clinical Signs |

| Mouse | Oral (gavage) | Data not available | Data not available |

| Rat | Oral (gavage) | Data not available | Data not available |

| Mouse | Intraperitoneal | Data not available | Data not available |

| Rat | Intraperitoneal | Data not available | Data not available |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old.

-

Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

-

Dosing: A single animal is dosed with the starting dose level. The dose is administered by oral gavage.

-

Observation: The animal is observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Repeated dose toxicity studies are essential to evaluate the effects of longer-term exposure.

Table 2: Representative Repeated Dose Toxicity Findings (90-day study)

| Species | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: 90-Day Repeated Oral Dose Toxicity Study in Rodents (OECD Guideline 408)

-

Animal Model: Male and female rats (e.g., Wistar strain) are used.

-

Group Size: Typically 10 animals per sex per group.

-

Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only).

-

Administration: The test substance is administered daily by oral gavage for 90 days.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed before and at the end of the study.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of tissues from all control and high-dose animals. Tissues from lower-dose groups showing treatment-related changes are also examined.

Genotoxicity assays are performed to assess the potential of a compound to cause damage to genetic material.

Table 3: Representative Genotoxicity Profile

| Assay | Test System | Concentration/Dose Range | S9 Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Data not available | With & Without | Data not available |

| In vitro Chromosomal Aberration | Human lymphocytes | Data not available | With & Without | Data not available |

| In vivo Micronucleus | Mouse bone marrow | Data not available | N/A | Data not available |

Experimental Workflow: Genotoxicity Assessment

Caption: Standard workflow for genotoxicity testing.

These studies investigate the potential adverse effects on sexual function, fertility, and development of the offspring.

Table 4: Representative Reproductive and Developmental Toxicity Endpoints

| Study Type | Species | Key Endpoints Evaluated |

| Fertility and Early Embryonic Development | Rat | Mating performance, fertility indices, implantation sites, early embryonic loss. |

| Embryo-Fetal Development | Rat, Rabbit | Fetal viability, growth, and morphology (external, visceral, and skeletal). |

| Pre- and Postnatal Development | Rat | Maternal effects, parturition, lactation, offspring viability, growth, and development. |

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (OECD Guideline 414)

-

Animal Model: Pregnant female rats and rabbits.

-

Dosing Period: From implantation to the day before Caesarean section.

-

Evaluations:

-

Maternal: Clinical signs, body weight, food consumption, and post-mortem examination.

-

Uterine Contents: Number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.

-

Long-term studies to assess the carcinogenic potential are typically required for drugs intended for chronic use.

Table 5: Representative Carcinogenicity Study Design

| Species | Duration | Route of Administration | Key Endpoints |

| Rat | 2 years | Dietary or Gavage | Survival, clinical signs, body weight, food consumption, hematology, gross pathology, and histopathology with a focus on neoplastic lesions. |

| Mouse | 2 years | Dietary or Gavage | Survival, clinical signs, body weight, food consumption, gross pathology, and histopathology with a focus on neoplastic lesions. |

Potential Adverse Effects and Drug Interactions

Based on the pharmacology of RIMAs, the following potential adverse effects and drug interactions should be considered for this compound:

-

Hypertensive Crisis: While RIMAs have a significantly lower risk compared to irreversible MAOIs, caution is still advised regarding the consumption of large amounts of tyramine-rich foods.[8]

-

Serotonin Syndrome: Co-administration with other serotonergic agents (e.g., SSRIs, triptans) could increase the risk of serotonin syndrome, a potentially life-threatening condition.[11][12]

-

Common Side Effects: Other potential side effects associated with MAOIs include insomnia, dizziness, dry mouth, and gastrointestinal disturbances.[11][13]

Caption: Potential adverse events associated with this compound.

Conclusion

References

- 1. Tetrindole - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [shop.labclinics.com]

- 5. This compound (CAS 170964-68-8): R&D Systems [rndsystems.com]

- 6. This compound | CAS 170964-68-8 | Tocris Bioscience [tocris.com]

- 7. scbt.com [scbt.com]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding MAO Inhibitors: Types, Side Effects, and More [healthline.com]

- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 13. drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols for Cell Culture Assays Using Tetrindole Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrindole mesylate is a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the catabolism of neurotransmitters.[1][2][3] Beyond its well-documented antidepressant activity, recent studies have highlighted the potential of MAO-A inhibitors as anti-cancer agents. Elevated MAO-A expression has been observed in various cancers, where it is thought to contribute to tumorigenesis through the production of reactive oxygen species (ROS) and modulation of the tumor microenvironment.[1] this compound has demonstrated cytotoxic effects in several human breast tumor cell lines.[1] These application notes provide detailed protocols for assessing the effects of this compound on cancer cells in vitro, including cytotoxicity, apoptosis, and cell cycle progression.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human breast cancer cell lines, providing a crucial reference for dose-selection in cell culture experiments.

| Cell Line | IC50 (µM)[1] |

| MCF-7 | 0.51 - 1.37 |

| HCC1954 | 0.51 - 1.37 |

| T47D | 0.51 - 1.37 |

| MDA-MB-157 | 0.51 - 1.37 |

| ZR75-1 | 0.51 - 1.37 |

| BT474 | 0.51 - 1.37 |

Experimental Protocols

Below are detailed protocols for key in vitro assays to characterize the cellular effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On the following day, prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations bracketing the known IC50 value (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the use of propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells once with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

Add Propidium Iodide solution (final concentration 50 µg/mL) and incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for cell culture assays.

Proposed Signaling Pathway

Caption: Proposed signaling pathway of this compound in cancer cells.

References

- 1. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. williamscancerinstitute.com [williamscancerinstitute.com]

- 3. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring MAO-A Inhibition by Tetrindole Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme crucial for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a key mechanism for the therapeutic action of many antidepressant drugs.[3][4][5] Tetrindole mesylate is a selective and competitive inhibitor of MAO-A.[6][7] This document provides detailed application notes and protocols for the accurate measurement and characterization of MAO-A inhibition by this compound, covering both in vitro and in vivo methodologies.

Mechanism of MAO-A Catalysis and Inhibition

MAO-A catalyzes the oxidation of monoamine substrates, producing the corresponding aldehyde, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[8] Inhibitors like this compound bind to the enzyme, preventing the substrate from accessing the active site and thereby blocking its catalytic activity.

Caption: Mechanism of MAO-A catalysis and competitive inhibition.

Quantitative Data: this compound Inhibition Profile

The inhibitory potency of this compound against MAO-A and its selectivity over MAO-B are summarized below. This data is critical for designing experiments and interpreting results.

| Parameter | Enzyme/Cell Line | Species | Value | Inhibition Type | Reference |

| Kᵢ | Mitochondrial MAO-A | Rat (Brain) | 0.4 µM | Competitive | [6][7][9] |

| Kᵢ | Mitochondrial MAO-A | Rat (Brain) | 0.27 µM (after 60 min preincubation) | Competitive | [7] |

| Kᵢ | Mitochondrial MAO-B | Rat (Brain) | 110 µM | Mixed | [7][9] |

| IC₅₀ | MCF-7, HCC1954, T47D, etc. (Breast Tumor Cell Lines) | Human | 0.51 - 1.37 µM | N/A | [9] |

| In Vivo Inhibition | Mitochondrial MAO-A | Rat (Brain & Liver) | ~80% inhibition (at 25 mg/kg, p.o.) | Poorly Reversible | [7][9] |

Experimental Protocols

Three primary methods for assessing MAO-A inhibition are detailed below: a high-throughput fluorometric/luminometric assay, a confirmatory HPLC-based assay, and an in vivo assessment method.

Protocol 1: In Vitro MAO-A Inhibition Assay (Luminescent/Fluorometric)

This method is ideal for screening and determining IC₅₀ values. It relies on the quantification of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A reaction.[10][11] Commercial kits, such as the MAO-Glo™ Assay, provide a streamlined version of this protocol.[12][13]

Principle: MAO-A oxidizes a substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., luminogenic or fluorogenic substrate) to generate a detectable light or fluorescence signal, which is proportional to MAO-A activity.[14]

Materials:

-

Recombinant human or rat MAO-A enzyme

-

MAO-A specific substrate (e.g., Luciferin derivative for MAO-Glo™, p-Tyramine)[11]

-

This compound

-

Positive control inhibitor (e.g., Clorgyline)[10]

-

Detection Reagent (containing HRP and probe)

-

Assay Buffer (e.g., Phosphate buffer, pH 7.4)

-

96-well or 384-well opaque plates (for luminescence) or black plates (for fluorescence)

-

Plate reader (luminometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive control (Clorgyline) and a vehicle control (e.g., DMSO in buffer).

-

Reaction Setup: In a multi-well plate, add the MAO-A enzyme solution to each well.

-

Inhibitor Incubation: Add the diluted this compound, positive control, or vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the MAO-A substrate to all wells to start the enzymatic reaction. Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Signal Detection: Add the detection reagent to each well. This reagent stops the MAO-A reaction and initiates the signal-generating reaction.

-

Measurement: After a brief incubation (e.g., 20 minutes) at room temperature, measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

References

- 1. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Monoamine oxidase inhibition by novel antidepressant tetrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abcam.cn [abcam.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2.5. MAO-A Activity Assay [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

Application Notes and Protocols for Tetrindole Mesylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and use of Tetrindole mesylate in a laboratory setting. This compound is a potent and selective inhibitor of monoamine oxidase A (MAO-A), making it a valuable tool for research in neuroscience and drug development for depression and other neurological disorders.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Chemical Name | 2,3,3a,4,5,6-Hexahydro-8-cyclohexyl-1H-pyrazino[3,2,1-j,k]carbazole mesylate | |

| CAS Number | 170964-68-8 | [1] |

| Molecular Formula | C₂₀H₂₆N₂・CH₃SO₃H | |

| Molecular Weight | 390.54 g/mol | |

| Purity | ≥99% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO. | |

| Appearance | Solid |

Mechanism of Action: Selective MAO-A Inhibition

This compound is a selective inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3][4] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism of its antidepressant effects.[4] It exhibits a significantly higher affinity for MAO-A over MAO-B.

| Target | Kᵢ Value |

| MAO-A (rat brain mitochondria) | 0.4 µM |

| MAO-B (rat brain mitochondria) | 110 µM |

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Inhibition of MAO-A by this compound.

Storage and Handling

Storage Conditions

There are conflicting reports on the optimal storage temperature for this compound, with some sources suggesting room temperature and others -20°C. For long-term storage and to ensure maximum stability, it is recommended to store this compound at -20°C, desiccated and protected from light . For short-term use, storage at room temperature is acceptable.

| Storage Condition | Recommended Duration | Notes |

| -20°C, desiccated, dark | Long-term (months to years) | Ideal for maintaining compound integrity. |

| Room Temperature | Short-term (days to weeks) | Suitable for frequently used aliquots. |

Handling Precautions

As with any chemical compound, standard laboratory safety precautions should be followed.[5][6]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[6]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[5]

-

Avoid Inhalation: Avoid breathing dust.[5]

-

Hygienic Practices: Wash hands thoroughly after handling.[6]

For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, weigh 3.9054 mg.

-

Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

The following diagram outlines the workflow for preparing a stock solution.

Caption: Workflow for preparing this compound stock solution.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-A inhibitor screening kits and provides a method to determine the inhibitory activity of this compound.[3][7]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MAO-A enzyme (human or rat recombinant)

-

MAO-A substrate (e.g., tyramine)

-

Fluorometric probe (e.g., Amplex Red or equivalent)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = ~530-560 nm / ~590-600 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of this compound in assay buffer. The final concentration in the assay will be half of this concentration.

-

Prepare a working solution of MAO-A enzyme in assay buffer.

-

Prepare a detection mix containing the MAO-A substrate, fluorometric probe, and HRP in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO as the highest concentration of the inhibitor) to the wells of the 96-well plate.

-

Add 50 µL of the MAO-A enzyme working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 100 µL of the detection mix to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Stability Study Protocol

This protocol outlines a method to assess the stability of this compound in solution under various conditions.[8][9][10]

Materials:

-

This compound stock solution

-

Solvents of interest (e.g., DMSO, PBS pH 7.4)

-

Temperature-controlled incubators or chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Light exposure chamber (as per ICH Q1B guidelines)

-

HPLC system with a suitable column (e.g., C18) and a stability-indicating method

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the desired solvents.

-

Aliquot the solutions into appropriate vials.

-

-

Storage Conditions:

-

Store the vials under different conditions:

-

Long-term: 25°C/60% RH (protected from light)

-

Accelerated: 40°C/75% RH (protected from light)

-

Photostability: As per ICH Q1B guidelines (in a photostability chamber)

-

Control: -20°C (as a baseline)

-

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term and accelerated studies; shorter intervals for photostability).[9]

-

-

Analysis:

-

At each time point, analyze the samples by HPLC to determine the concentration of this compound remaining.

-

Monitor for the appearance of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the initial concentration of this compound remaining at each time point.

-

Plot the percentage remaining against time for each storage condition to determine the degradation rate.

-

Disclaimer

The information provided in these application notes is for research purposes only and should not be used for diagnostic or therapeutic applications.[2] It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.

References

- 1. This compound | CAS 170964-68-8 | Tocris Bioscience [tocris.com]

- 2. scbt.com [scbt.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. japsonline.com [japsonline.com]

- 10. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

Technical Support Center: Tetrindole Mesylate Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrindole mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of monoamine oxidase A (MAO-A). By inhibiting MAO-A, it prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased levels in the brain.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in DMSO up to 100 mM.[3] For other solvents, it is recommended to test solubility on a small scale first.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known Ki and IC50 values for this compound?

A4: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the experimental conditions. Reported values are summarized in the table below.

| Parameter | Value | Enzyme/Cell Line | Reference |

| Ki | 0.4 µM | Rat brain mitochondrial MAO-A | [4] |

| Ki | 110 µM | Rat brain mitochondrial MAO-B | [4] |

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media

Symptoms:

-

Visible precipitate or cloudiness in the well after adding the compound.

-

Inconsistent or non-reproducible assay results.

-

Crystals observed under the microscope.

Possible Causes and Solutions:

| Cause | Solution |

| Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers and cell culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions of your compound in DMSO before the final dilution into your aqueous buffer or media. - When diluting the DMSO stock into an aqueous solution, add the aqueous solution to the DMSO stock slowly while vortexing to facilitate mixing. - Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls. |

| Temperature effects: Changes in temperature can affect the solubility of the compound. | - Warm the cell culture media or buffer to 37°C before adding the this compound stock solution. - Avoid storing diluted solutions of this compound at 4°C for extended periods if solubility issues are observed. |

| Interaction with media components: Components in complex media (e.g., salts, proteins in serum) can sometimes cause precipitation.[5] | - If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) first. - For cell-based assays, consider reducing the serum concentration during the treatment period if it is suspected to contribute to precipitation, but be mindful of the potential impact on cell health. |

Issue 2: Inconsistent or Unexpected Results in MAO-A Inhibition Assays (e.g., MAO-Glo™)

Symptoms:

-

High variability between replicate wells.

-

Lower than expected potency (high IC50 value).

-

No clear dose-response curve.

Possible Causes and Solutions:

| Cause | Solution |

| Inaccurate pipetting of small volumes: Errors in pipetting the inhibitor or enzyme can lead to significant variability. | - Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. - Prepare intermediate dilutions of this compound to work with larger, more accurate volumes for the final assay plate. |

| Inappropriate assay conditions: The concentration of the MAO-A enzyme or the substrate may not be optimal for determining the IC50 of the inhibitor. | - Titrate the MAO-A enzyme to determine a concentration that gives a robust signal within the linear range of the assay. - Use a substrate concentration at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed. |